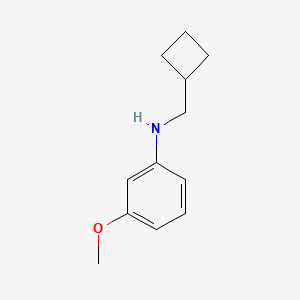
N-(Cyclobutylmethyl)-3-methoxybenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclobutylmethyl)-3-methoxybenzenamine is an organic compound that features a cyclobutylmethyl group attached to a 3-methoxybenzenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclobutylmethyl)-3-methoxybenzenamine typically involves the reaction of 3-methoxybenzenamine with cyclobutylmethyl halides under basic conditions. A common method includes:
Starting Materials: 3-methoxybenzenamine and cyclobutylmethyl chloride or bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 3-methoxybenzenamine is dissolved in the solvent, and the base is added to the solution. The cyclobutylmethyl halide is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclobutylmethyl)-3-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Cyclobutylmethyl)-3-methoxybenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Cyclobutylmethyl)-3-methoxybenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group and the methoxybenzenamine structure allow the compound to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(Cyclobutylmethyl)-4-methoxybenzenamine: Similar structure but with the methoxy group at the 4-position.
N-(Cyclopropylmethyl)-3-methoxybenzenamine: Similar structure but with a cyclopropylmethyl group instead of cyclobutylmethyl.
N-(Cyclobutylmethyl)-3-ethoxybenzenamine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(Cyclobutylmethyl)-3-methoxybenzenamine is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
356539-86-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-(cyclobutylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-6-11(8-12)13-9-10-4-2-5-10/h3,6-8,10,13H,2,4-5,9H2,1H3 |
Clave InChI |
SDBFWMHTYZIKFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NCC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



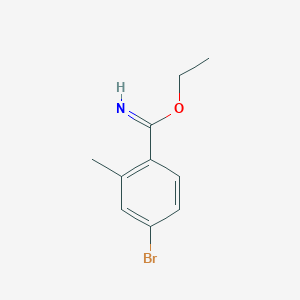
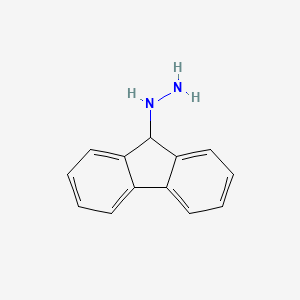

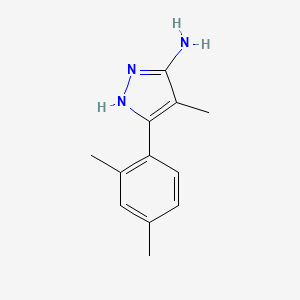
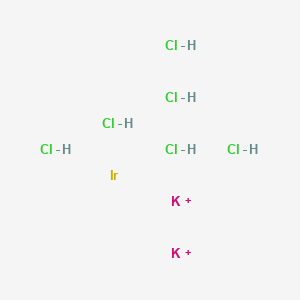
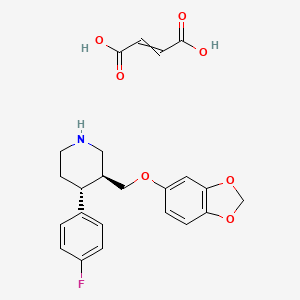
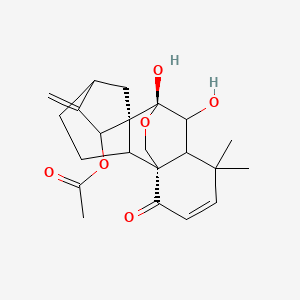
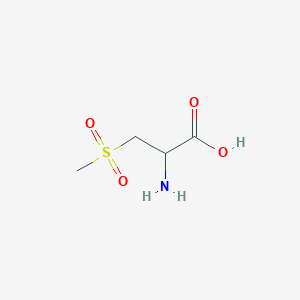

![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)
